Product packaging for (Z-Ala-Ala-Ala-Ala)2Rh110(Cat. No.:CAS No. 926-79-4)

(Z-Ala-Ala-Ala-Ala)2Rh110

カタログ番号: B1277396
CAS番号: 926-79-4
分子量: 302.33 g/mol
InChIキー: ZHRZLXZJVUFLNY-XAMCCFCMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tetraalanine is a tetrapeptide utilized in environmental and microbiological research to study the extracellular hydrolysis of peptides and the subsequent uptake of amino acids by microbial communities. Its hydrolysis in natural waters is a critical, rate-limiting step in the degradation of dissolved combined amino acids (DCAA) and the recycling of organic nitrogen. Research using Lucifer Yellow Anhydride (LYA)-labeled Tetraalanine (LYA-ALA4) has been applied in estuarine and marine settings to investigate how peptide structure influences hydrolysis rates and pathways, providing insights into organic matter dynamics in aquatic ecosystems . This product is For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N4O5 B1277396 (Z-Ala-Ala-Ala-Ala)2Rh110 CAS No. 926-79-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRZLXZJVUFLNY-XAMCCFCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926-79-4
Record name Alanyl-alanyl-alanyl-alanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-L-alanyl-N-L-alanyl-N-L-alanyl-L-alanine
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Record name TETRAALANINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Methodologies for Tetraalanine Synthesis and Isotopomer Preparation

The creation of tetraalanine in a laboratory setting primarily relies on well-established peptide synthesis protocols. These methods are designed to sequentially link amino acids in a controlled manner to form the desired peptide chain.

Solid-Phase Peptide Synthesis Techniques for Tetraalanine

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing tetraalanine. openaccessjournals.combachem.com This technique, pioneered by R.B. Merrifield, involves attaching the first alanine (B10760859) residue to an insoluble polymer support, often referred to as a resin. beilstein-journals.orgnih.govamericanpeptidesociety.org The peptide chain is then elongated in a stepwise fashion by adding subsequent alanine units. openaccessjournals.com

The process begins with the C-terminal alanine being covalently linked to the solid support. beilstein-journals.org Each subsequent alanine, with its amino group temporarily protected, is then coupled to the free amino group of the growing peptide chain. openaccessjournals.combeilstein-journals.org A key advantage of SPPS is that excess reagents and byproducts are easily removed by washing the resin, which simplifies the purification process. bachem.com

The most prevalent SPPS strategy utilizes the Fmoc/t-Bu protecting group scheme. beilstein-journals.org The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group of the incoming alanine, while a tert-butyl (t-Bu) based group protects the side chain, although alanine's methyl side chain does not typically require protection. After each coupling step, the Fmoc group is removed to allow for the addition of the next amino acid. beilstein-journals.org This cycle of deprotection and coupling is repeated until the tetraalanine sequence is complete. Finally, the peptide is cleaved from the resin and all protecting groups are removed. beilstein-journals.org While linear tetraalanine can be synthesized using standard peptide coupling conditions, the synthesis of cyclic tetraalanine has proven to be more challenging, with low yields often reported. rsc.org

Synthesis StageDescriptionKey Reagents/Components
Resin Loading The first alanine residue (C-terminal) is attached to the solid support.Polystyrene-based resin, Alanine
Deprotection The Nα-protecting group (e.g., Fmoc) is removed from the resin-bound amino acid.Piperidine in DMF
Coupling The next Nα-protected alanine is activated and coupled to the deprotected amino group.Protected Alanine, Coupling agents (e.g., DCC, HATU), Solvent (e.g., DMF)
Cleavage The completed tetraalanine peptide is cleaved from the solid support.Strong acid (e.g., TFA)

Preparation of Isotopically Labeled Tetraalanine for Spectroscopic Probes

For in-depth structural and dynamic studies using techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, isotopically labeled tetraalanine is essential. The incorporation of stable isotopes such as ¹³C and ¹⁵N into the peptide backbone or side chains provides specific spectroscopic handles.

The synthesis of isotopically labeled tetraalanine follows the same general principles of SPPS, but utilizes amino acid building blocks that have been enriched with the desired isotopes. For instance, to label the peptide backbone, ¹³C- and/or ¹⁵N-labeled alanine would be used in the coupling steps. Site-specific labeling can be achieved by introducing the labeled alanine at a specific position in the peptide chain during the synthesis. researchgate.net For example, ¹³C isotope substitution can be used to alter the individual frequencies of coupled oscillators to study the peptide's secondary structure. researchgate.net

Researchers have successfully prepared isotopomers of tetraalanine deuterated on the methyl groups for ¹H NMR studies. researchgate.net Such labeling strategies are crucial for determining the conformation of tetraalanine in different environments. researchgate.netacs.org

Analytical Characterization Methods for Research Purity of Tetraalanine

Ensuring the purity of synthesized tetraalanine is critical for the reliability of subsequent research findings. Several analytical techniques are employed to verify the identity and purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of tetraalanine. frontiersin.orgd-nb.info In reverse-phase HPLC (RP-HPLC), the sample is passed through a column with a nonpolar stationary phase. By using a polar mobile phase with an increasing gradient of a nonpolar solvent, components of the sample are separated based on their hydrophobicity. A pure sample of tetraalanine will ideally show a single, sharp peak in the chromatogram. d-nb.info HPLC can also be used to separate and detect enantiomers of peptides. nih.gov

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized tetraalanine. frontiersin.org Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly coupled with HPLC (LC-MS) to provide both separation and mass identification. frontiersin.orgnih.govresearchgate.netub.edu High-resolution mass spectrometry can further confirm the elemental composition of the peptide. ub.edu Surface-induced dissociation (SID) mass spectrometry is another tool used to study the structure of peptides like tetraalanine. osu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms within the tetraalanine molecule. nih.gov ¹H NMR spectra can confirm the presence of the expected protons and their couplings, while ¹³C NMR provides information about the carbon skeleton. nih.gov For isotopically labeled tetraalanine, NMR is indispensable for structural and conformational analysis. researchgate.netresearchgate.net

Vibrational Spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, can be used to probe the secondary structure of tetraalanine. acs.orgnih.gov The positions of the amide I and amide III bands, for example, are sensitive to the peptide's conformation, such as whether it adopts a β-strand or a polyproline II (PPII) helix structure. researchgate.netresearchgate.net Vibrational circular dichroism (VCD) offers another layer of structural information. acs.org

Analytical TechniqueInformation Obtained
HPLC Purity assessment, separation of isomers. frontiersin.orgd-nb.infonih.gov
Mass Spectrometry Molecular weight confirmation, elemental composition. frontiersin.orgnih.govresearchgate.netub.edu
NMR Spectroscopy Atomic-level structural information, conformational analysis. researchgate.netnih.govresearchgate.net
Vibrational Spectroscopy Secondary structure determination (e.g., β-strand, PPII helix). researchgate.netacs.orgnih.govresearchgate.net

Conformational Landscape and Dynamics of Tetraalanine

Polyproline II (PPII) Conformation in Tetraalanine Aqueous Solutions

A significant body of research points towards the predominance of the Polyproline II (PPII) conformation in aqueous solutions of tetraalanine. The PPII conformation is a left-handed, extended helical structure with approximately three residues per turn, distinct from the more commonly known alpha-helices and beta-sheets.

Experimental Evidence for PPII Predominance

Multiple spectroscopic techniques have provided compelling evidence for the high population of the PPII conformation in tetraalanine. Studies employing polarized Raman, Fourier-transform infrared (FT-IR), and vibrational circular dichroism (VCD) spectroscopy have been instrumental in this regard. acs.orgnih.gov These methods probe the vibrational modes of the peptide backbone, which are sensitive to its conformation. The analysis of the amide I' band profile, in particular, has been a powerful tool for elucidating the dihedral angles of the central amino acid residues. acs.orgnih.gov

Electronic circular dichroism (ECD) spectra have further corroborated the findings from vibrational spectroscopy, supporting the notion that PPII is the predominantly adopted conformation at room temperature. acs.orgnih.gov Additionally, Raman optical activity (ROA), a technique that measures the difference in Raman scattering intensity for right- and left-circularly polarized light, has been used to identify the PPII helix in tetraalanine. researchgate.netrsc.org Molecular dynamics (MD) simulations have also supported the predominance of the PPII conformation. researchgate.netrsc.org

Research has also indicated that the propensity for the PPII conformation is higher in tetraalanine compared to the shorter trialanine. acs.orgnih.govacs.orgresearchgate.net This increased stability in the longer peptide is thought to be due to cooperative solvent-peptide interactions. nih.gov

Dihedral Angle Determination and Ramachandran Coordinates in Tetraalanine

The conformation of a peptide backbone is defined by the rotational angles around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of each amino acid residue. These angles, known as dihedral angles, are visualized on a Ramachandran plot, which maps the sterically allowed and disallowed conformational space. proteopedia.org

For tetraalanine in an aqueous solution, spectroscopic analyses have yielded specific dihedral angles for the two central residues. The determined values are approximately (φ, ψ) = (-70°, 155°) and (-80°, 145°). acs.orgnih.gov These coordinates fall squarely within the region of the Ramachandran plot that corresponds to the PPII helical conformation. acs.orgnih.gov Nuclear magnetic resonance (NMR) studies on tetraalanine in a lyotropic liquid crystal have also confirmed that the internal peptide residues adopt a PPII helix conformation. researchgate.net

Coexistence of Other Secondary Structures in Tetraalanine Systems

Beta-Strand and Helical Conformations in Tetraalanine

Experimental and computational studies have revealed the presence of β-strand and helical conformations alongside the predominant PPII structure. acs.orgresearchgate.net Reanalysis of vibrational spectroscopy data combined with ³J(CαH,NH) coupling constants from NMR has indicated that tetraalanine exists in a blend of conformations dominated by PPII, with smaller contributions from β-strand and right-handed helical structures. acs.orgresearchgate.net

UV resonance Raman (UVRR) spectroscopy has identified the presence of a 2.5₁-helix-like conformation in addition to the PPII structure. nih.govpitt.edu Molecular dynamics simulations have also shown that tetraalanine can sample β-strand and α-helical regions of the Ramachandran plot. nih.gov

Conformational Heterogeneity and Population Distributions of Tetraalanine

The conformational landscape of tetraalanine is best described as a heterogeneous ensemble of interconverting structures. The relative populations of these different conformations are influenced by factors such as temperature and the surrounding solvent environment.

The charge state of the terminal groups of the peptide can also have a minor effect on the conformations sampled by the central residues, but a more significant impact on the population distribution of the dihedrals near the termini. researchgate.net Molecular dynamics simulations have shown that while the terminal group charge has a small influence on the central dihedral angles, it significantly affects the population distribution of the dihedral angles closer to the ends of the peptide. acs.org

Different computational force fields can predict varying population distributions. For instance, some force fields predict a dominance of the PPII conformation, consistent with experimental findings, while others may predict a more equal distribution between α-helical, β-strand, and PPII structures, or even a predominance of β-structures. nih.gov This highlights the ongoing challenge in accurately modeling the complex conformational behavior of even small peptides.

The following table summarizes the conformational populations of tetraalanine in aqueous solution as determined by UV Resonance Raman spectroscopy nih.gov:

ConformationPopulation Distribution
PPII-helix-like39%
2.5₁ helix52%
Type II turn8.5%

Conformational Transitions and Equilibrium Dynamics in Tetraalanine

The conformational landscape of tetraalanine in aqueous solution is characterized by a dynamic equilibrium between several distinct structures. Rather than adopting a single rigid conformation, the peptide continuously samples a range of states, with transitions occurring on various timescales. This dynamic behavior is governed by the underlying free energy landscape, where different conformations correspond to local energy minima separated by energy barriers. The study of these transitions and the resulting equilibrium is crucial for understanding the structural preferences and folding initiation processes of peptides.

Research, combining experimental spectroscopy and computational simulations, has identified the primary conformations populated by tetraalanine at equilibrium. researchgate.netmdpi.com The most dominant of these is the polyproline II (PPII) helix, a left-handed, extended helical structure. mdpi.comacs.orgwustl.edu Other significantly populated states include β-strand conformations and, to a lesser extent, various β-turns and right-handed helical structures (such as the 2.5₁-helix). researchgate.netacs.orgpnas.org Spectroscopic analysis of cationic tetraalanine in water led to the determination of the dihedral angles for the two central residues, which closely match those of a canonical PPII helix, suggesting it is the predominantly adopted conformation at room temperature. acs.orgwustl.edu

The equilibrium distribution of these conformations is sensitive to factors such as temperature and solvent interactions. acs.orgwustl.edumdpi.com An increase in temperature has been shown to shift the equilibrium, favoring an increase in the population of β-strand-like structures at the expense of the PPII conformation. mdpi.com This transition is understood to be driven by changes in the peptide-solvent interactions, which play a key role in stabilizing the PPII structure. acs.org

Molecular dynamics (MD) simulations and the construction of Markov State Models (MSMs) have become powerful tools for elucidating the kinetics of these conformational transitions. rsc.orgmsmbuilder.org An MSM simplifies the complex, high-dimensional energy landscape into a set of discrete, metastable conformational states and a matrix of transition probabilities between them. msmbuilder.orgphysicallensonthecell.org The analysis of these models yields "implied timescales," which represent the characteristic times for the system to relax and transition between these key states. markovmodel.org

The free energy landscape of tetraalanine is marked by multiple energy basins corresponding to the metastable conformations. acs.orgnih.gov The transition from one conformation to another, for example from a β-strand to a PPII helix, involves surmounting a specific free-energy barrier. wustl.edu The height of these barriers dictates the rate of the transition; higher barriers correspond to slower transitions and longer lifetimes for the respective states. Studies have indicated that the energy differences between various conformational clusters can be on the order of several kcal/mol. nih.gov For instance, molecular simulations have shown that conformations with very similar geometries can be separated by significant energy barriers, while conformations with large geometric differences (as measured by root-mean-square deviation) can belong to the same energy basin. nih.gov This highlights the complexity of the landscape and the non-trivial pathways of conformational change.

The relative populations of the major conformational states of alanine-based peptides have been quantified through a combination of experimental data and theoretical modeling. While the exact distribution can vary depending on the specific model and force field used in simulations, a general consensus has emerged. acs.orgnih.gov

Table 3.4.1: Representative Equilibrium Conformational Populations for Alanine-Rich Peptides in Aqueous Solution

The following table presents a representative distribution of conformations for alanine-rich peptides, like tetraalanine, in an aqueous environment, as inferred from spectroscopic and simulation studies. pnas.orgmdpi.com

Conformational StateApproximate Population (%)Key Characteristics
Polyproline II (PPII) ~50 - 84%Left-handed 3₁-helix; extended structure; stabilized by peptide-solvent interactions. acs.orgpnas.orgmdpi.com
β-Strand ~10 - 23%Extended backbone conformation; a fundamental element of β-sheets; population increases with temperature. pnas.orgmdpi.com
β-Turns ~26% (in some models)Compact, chain-reversing structures (e.g., Type I', II, III, IV, V); important for folding initiation. pnas.org
Helical (αR, 2.5₁) <10%Right-handed helical turns; typically minor populations in short, unconstrained alanine (B10760859) peptides. acs.org

The transition between these states, such as the PPII ⇔ β-strand equilibrium, is a non-cooperative process in short peptides like tetraalanine, meaning the transition of one residue does not strongly influence its neighbors. acs.org This dynamic interplay between a predominant, solvent-stabilized PPII conformation and other accessible states like β-strands and turns defines the fundamental equilibrium dynamics of tetraalanine.

Advanced Spectroscopic Characterization of Tetraalanine Conformations

Vibrational Spectroscopy Applications in Tetraalanine Studies

Vibrational spectroscopies are powerful tools for probing the secondary structure of peptides by examining their characteristic vibrational modes, particularly the amide bands.

Raman spectroscopy and its chiral counterpart, Raman optical activity (ROA), offer detailed information on the vibrational states and stereochemistry of tetraalanine. ROA, which measures the small intensity difference in Raman scattering of right- and left-circularly polarized light, is particularly sensitive to molecular chirality and conformation. researchgate.netrsc.org

The amide I' band (C=O stretch, primarily) in the polarized Raman spectra, when analyzed alongside other techniques, has been instrumental in determining the dihedral angles of the central residues, further confirming a high propensity for the PPII structure. acs.orgnih.gov

Table 1: Key ROA Spectral Features for Tetraalanine's PPII Conformation

Spectral Region Wavenumber (cm⁻¹) Sign Assignment
Extended Amide III ~1320 Positive Marker band for PPII conformation. researchgate.netrsc.orgnih.gov
~1310 Positive Component from the internal peptide bond. researchgate.netrsc.orgnih.gov
1320-1335 Positive Components from N- and C-terminal peptide groups. researchgate.netrsc.orgnih.gov

FT-IR spectroscopy is a fundamental technique for studying peptide secondary structure through the analysis of amide bands. The amide I band (1600-1700 cm⁻¹), which is mainly due to the C=O stretching vibration, is particularly sensitive to backbone conformation and hydrogen bonding patterns. leibniz-fli.de For tetraalanine in an aqueous (D₂O) solution, the analysis of the amide I' band profile is crucial. The shape and frequency of this band, when analyzed using an excitonic coupling model, provide information about the dihedral angles (φ, ψ) of the peptide backbone. acs.orgacs.org Studies combining FT-IR with Raman and VCD have determined the dihedral angles for the two central residues of tetraalanine to be approximately (φ₁, ψ₁) = (-70°, 155°) and (φ₂, ψ₂) = (-80°, 145°), which are very close to the values for a canonical PPII helix. acs.orgnih.govacs.org

Two-dimensional infrared (2D-IR) spectroscopy provides even deeper insights by revealing the coupling between different vibrational modes and their dynamics on a picosecond timescale. mit.edu By spreading the IR spectrum onto two frequency axes, 2D-IR can resolve congested spectra and measure vibrational coupling constants and the angles between transition dipoles. nih.govnih.gov For alanine-based peptides, 2D-IR studies, often combined with isotope labeling (e.g., ¹³C=¹⁸O), can determine residue-specific conformations. nih.gov While direct 2D-IR studies on tetraalanine are less common in the literature than those on trialanine or penta-alanine, the principles and findings from these related peptides are highly relevant. For instance, in studies of penta-alanine, 2D-IR combined with MD simulations confirmed that the PPII conformation is dominant. nih.govescholarship.org Such studies demonstrate that the cross-peak patterns and intensities in 2D-IR spectra are highly sensitive to the backbone dihedral angles, providing strong constraints for structural determination. mit.edunih.gov

Table 2: Amide I' Band Analysis for Tetraalanine Conformation

Technique Spectral Feature Derived Information Predominant Conformation
FT-IR Amide I' band profile Dihedral angles (φ, ψ) via excitonic coupling model. acs.orgacs.org Polyproline II (PPII). acs.orgnih.gov
2D-IR (on related peptides) Cross-peak patterns, coupling constants Residue-specific dihedral angles, angles between transition dipoles. nih.govescholarship.org Polyproline II (PPII). nih.gov

Vibrational circular dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. Like its electronic counterpart, VCD is exquisitely sensitive to the three-dimensional structure of molecules. For peptides, the amide I' band in VCD spectra is a powerful probe of secondary structure. researchgate.net

UV resonance Raman (UVRR) spectroscopy is a technique used to probe the structure of peptides and proteins by tuning the laser excitation wavelength to be in resonance with the electronic transitions of the peptide backbone (typically 190–220 nm). nih.govpitt.edu This resonance enhancement significantly amplifies the Raman signals of the amide vibrations, providing detailed information about the backbone conformation and the nature of the electronic excited states. nih.govresearchgate.netacs.org

For tetraalanine, UVRR studies with excitation between 198 and 210 nm reveal spectra dominated by amide vibrations. nih.govpitt.edunih.gov The frequencies of the Amide III band, in particular, suggest the presence of multiple conformations in solution, including PPII-like structures, 2.5₁-helices, and Type II turns. nih.govpitt.eduresearchgate.net The conformation of the interior peptide bond of tetraalanine is found to be predominantly PPII-like. pitt.edunih.govresearchgate.net

Furthermore, UVRR excitation profiles have uncovered details about the electronic transitions. A charge transfer electronic transition is identified at 202 nm in tetraalanine, involving electron transfer from the terminal carboxylate group to an adjacent peptide bond's π* orbital. nih.govpitt.edunih.gov An additional electronic transition, whose origin is less clear, is observed at 206 nm. nih.govpitt.edunih.gov

Table 3: Key Findings from UVRR Spectroscopy of Tetraalanine

Excitation Wavelengths (nm) Observed Feature Interpretation
198 - 210 Amide III band frequencies Presence of PPII, 2.5₁-helix, and Type II turn conformations. nih.govpitt.edu
198 - 210 Interior peptide bond spectra Predominantly PPII-like conformation. pitt.edunih.gov
202 Peak in Raman excitation profile Charge transfer transition (carboxylate to peptide π*). nih.govpitt.edunih.gov
206 Second peak in excitation profile Additional electronic transition. nih.govpitt.edunih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy of Tetraalanine

Electronic Spectroscopy for Tetraalanine Conformational Analysis

Electronic spectroscopy probes the electronic transitions within a molecule, which are also sensitive to its conformation.

Electronic circular dichroism (ECD) is a form of spectroscopy that measures the difference in absorption of left and right circularly polarized UV light. It is a highly sensitive probe of the secondary structure of peptides and proteins. The ECD spectrum of a peptide is dictated by its backbone conformation.

For tetraalanine, ECD spectra have been used to validate the structural models derived from vibrational spectroscopy. acs.orgnih.govacs.org The experimental ECD spectrum of tetraalanine in aqueous solution is characteristic of a peptide with a high population of the polyproline II (PPII) conformation. acs.orgnih.gov This is typically indicated by a spectrum featuring a negative band around 206 nm and a positive band near 225-230 nm, a signature that has been established for PPII-rich structures. pnas.org The good agreement between the experimental ECD spectrum and spectra calculated from structures determined by other methods (like Raman and FT-IR) provides strong corroborating evidence for the predominance of the PPII conformation for tetraalanine in water. researchgate.netnih.govacs.org Temperature-dependence studies of the ECD spectra also indicate that the transition between different conformational states is non-cooperative, suggesting that the stability of the PPII structure is largely governed by interactions between the peptide and the surrounding solvent molecules. acs.orgnih.gov

UV Absorption Spectroscopy in Tetraalanine Research

UV absorption spectroscopy is a valuable tool for investigating the electronic transitions within the peptide bonds of tetraalanine. Research in this area has focused on how environmental factors, such as pH, influence these transitions, providing insights into the peptide's electronic structure.

Studies have shown that the UV absorption spectrum of tetraalanine is characterized by a strong absorption band below 250 nm, which arises from the π→π* electronic transitions of the amide groups. acs.org The molar absorptivity of tetraalanine increases as the wavelength decreases from 250 nm towards 190 nm at both neutral and acidic pH. acs.org More detailed investigations have identified specific electronic transitions. For instance, a charge transfer transition, where an electron is transferred from the terminal carboxylate nonbonding orbital to the adjacent peptide bond π* orbital, has been identified at approximately 202 nm. acs.org Furthermore, a shoulder has been observed in the tetraalanine excitation profile at 206 nm, indicating another electronic transition. acs.org

The table below summarizes key UV absorption findings for tetraalanine in an aqueous solution.

pHWavelength Range (nm)Key FeaturesReference
7 and 2190-250Molar absorptivity increases as wavelength decreases. acs.org
7~202Charge transfer electronic transition. acs.org
7~206Shoulder in the excitation profile. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of Tetraalanine

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. For tetraalanine, both proton (¹H) and multinuclear NMR approaches have been instrumental in defining its conformational preferences.

(1)H NMR and ³J(CαH,NH) Coupling Constants in Tetraalanine Structural Elucidation

The analysis of three-bond scalar couplings between the amide proton (NH) and the alpha-carbon proton (CαH), denoted as ³J(CαH,NH), is fundamental to determining the backbone dihedral angles (φ) of peptides. The magnitude of this coupling constant is related to the dihedral angle through the Karplus equation, providing critical constraints for conformational modeling.

Multinuclear NMR for Conformational and Orientational Studies of Tetraalanine

Expanding beyond proton NMR, multinuclear NMR studies, which may involve isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C), offer deeper insights into the conformation and orientation of tetraalanine. By selectively labeling the peptide with isotopes, researchers can overcome signal overlap and measure specific structural parameters.

Synergistic Integration of Multimodal Spectroscopic Data for Tetraalanine

The most comprehensive understanding of tetraalanine's conformation is achieved not by a single spectroscopic method, but through the synergistic integration of data from multiple techniques. This approach allows for cross-validation of results and provides a more robust and detailed picture of the peptide's structural ensemble in solution.

Researchers have successfully combined data from Fourier transform infrared (FTIR), Raman, vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and NMR spectroscopies to analyze tetraalanine's structure. acs.orggoogle.com For example, the dihedral angles of the two central residues were determined by analyzing the amide I' band profile from polarized Raman, FT-IR, and VCD spectra using an excitonic coupling model. acs.org The resulting dihedral angles, (φ₁₂, ψ₁₂) = (−70°, 155°) and (φ₂₃, ψ₂₃) = (−80°, 145°), are very close to those of a canonical polyproline II (PPII) helix. acs.org

Crucially, this structural model was then validated with independent data from UV ECD spectra and constrained using ³J(CαH,NH) coupling constants from NMR. acs.orggoogle.com This combined analysis confirmed that the PPII conformation is predominantly adopted by cationic tetraalanine in aqueous solution at room temperature. acs.orggoogle.com This integrated methodology, where the constraints from one technique (e.g., NMR coupling constants) are used to refine the analysis of another (e.g., vibrational spectroscopy), leads to a more accurate and reliable determination of peptide conformation than any single method could provide on its own. google.comresearchgate.net

Computational Investigations and Theoretical Modeling of Tetraalanine

Molecular Dynamics (MD) Simulations of Tetraalanine Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. For tetraalanine, MD simulations have been instrumental in understanding its conformational behavior in various environments.

MD simulations generate trajectories that map the movement of a molecule over time, allowing for the exploration of its conformational hyperspace. researchgate.net For tetraalanine, these simulations have been used to investigate its natural motions and the various shapes it can adopt. researchgate.net Studies have employed MD simulations, sometimes at elevated temperatures, to generate a diverse set of conformers. researchgate.net For instance, an 11-nanosecond MD simulation at 300 K was used to support the predominance of the poly(L-proline) II (PPII) conformation. rsc.org The snapshots from such simulations provide a basis for further quantum mechanical calculations to compute spectroscopic properties. researchgate.netrsc.org

The reliability of the force fields used in these simulations is crucial. The AMBER force field, for example, has been used in studies of tetraalanine's conformational transitions, with results showing good agreement with ab initio calculations. nih.gov The exploration of the conformational energy landscape through MD simulations provides a critical link between the peptide's structure and its dynamic behavior. lbl.gov

Table 1: MD Simulation Parameters for Tetraalanine Conformational Analysis
ParameterValue/DescriptionSource
System Tetraalanine (Ala4) rsc.org
Simulation Time 11 ns rsc.org
Temperature 300 K rsc.org
Force Field AMBER nih.gov
Primary Conformation Studied Poly(L-proline) II (PPII) rsc.org
Application of Trajectories Subsequent QM/MM calculations for Raman and ROA spectra researchgate.netrsc.org

Within the conformational landscape explored by MD simulations, specific, recurring conformations can be grouped into "microstates" through a process called conformational clustering. researchgate.net For tetraalanine, the evolution of these microstates over the course of a simulation reveals that the peptide reaches equilibrium relatively quickly, with a defined population of microstates. researchgate.net This analysis helps in understanding the preferential conformations and the dynamics of transition between them. researchgate.net

Markov State Models (MSMs) are a powerful analytical tool used to analyze MD trajectories by clustering conformations into microstates and then modeling the transitions between them. mpg.destanford.edu This approach can efficiently describe the long-timescale dynamics from a collection of shorter simulations. mpg.de For peptides like tetraalanine, MSMs can provide a detailed picture of the folding and conformational transition pathways. nih.gov

The environment, particularly the solvent, plays a critical role in the conformational preferences of peptides. MD simulations can model the solvent either explicitly, by including individual solvent molecules, or implicitly, by representing the solvent as a continuum. illinois.edunih.gov

Explicit Solvent Models: These simulations, often using water models like TIP3P, provide a detailed atomistic view of solute-solvent interactions. illinois.edu For tetraalanine, explicit solvent simulations have been crucial for accurately modeling its behavior in aqueous solutions, which is essential for interpreting spectroscopic data like Raman Optical Activity (ROA). researchgate.netdntb.gov.ua The inclusion of explicit water molecules is considered important for understanding water-induced effects on peptide conformation. illinois.edu

Implicit Solvent Models: Methods like the Generalized Born (GB) model approximate the solvent as a dielectric continuum, which significantly reduces the computational cost and can speed up conformational sampling. nih.govresearchgate.net While computationally efficient, implicit solvent models may not always capture the specific interactions that are critical for certain properties. researchgate.net Recent developments have focused on creating more accurate implicit solvent models, sometimes using machine learning approaches trained on data from explicit solvent simulations. arxiv.org

The choice between explicit and implicit solvent models depends on the specific research question and the desired balance between accuracy and computational efficiency. researchgate.net For tetraalanine, studies have shown that explicit solvent models are often preferred for achieving good agreement with experimental spectroscopic results. researchgate.net

Analysis of Microstates and Conformational Clustering in Tetraalanine Simulations

Quantum Mechanical (QM) and Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Tetraalanine

Quantum mechanical calculations provide a more accurate description of the electronic structure and properties of molecules compared to the classical force fields used in standard MD simulations.

First-principles, or ab initio, methods are used to interpret experimental spectroscopic data without relying on empirical parameters. researchgate.net For tetraalanine, these methods have been essential for understanding its vibrational spectra, such as Raman and Raman Optical Activity (ROA). researchgate.netrsc.org By performing QM calculations on snapshots from MD simulations (a QM/MM approach), researchers can simulate spectra that can be directly compared with experimental measurements. researchgate.netrsc.org

This combined MD and QM/MM approach has successfully reproduced the experimental Raman and ROA spectra of tetraalanine, allowing for the assignment of specific spectral features to particular molecular vibrations and conformations. rsc.org For instance, this method helped in assigning the ROA band around 1320 cm⁻¹ as a marker for the PPII conformation. rsc.org Similarly, these calculations have been used to reproduce the electronic circular dichroism (ECD) spectra of tetraalanine. rsc.org The ability to accurately predict spectroscopic properties from first principles provides a powerful tool for validating and refining our understanding of peptide structure in solution. acs.org

Ab initio electronic structure methods, such as Hartree-Fock and Density Functional Theory (DFT), are used to perform highly accurate calculations of the energy and structure of molecules. While computationally intensive, these methods have been applied to peptide models, including tetra- and other oligo-amides, to provide detailed energetic and structural information. These calculations are particularly valuable for studying systems that are conformationally flexible and difficult to characterize experimentally.

For tetraalanine, ab initio methods can be used to investigate the stability of different conformations and the nature of intramolecular interactions. arxiv.org The choice of the computational method and basis set is critical for obtaining reliable results. These high-level calculations serve as a benchmark for validating the more approximate methods used in large-scale simulations and contribute to a deeper understanding of the fundamental forces governing peptide structure. osti.gov

Table 2: Computational Methods for Tetraalanine Analysis
MethodDescriptionApplication to TetraalanineSource
Molecular Dynamics (MD) Simulates the physical movement of atoms and molecules over time.Exploration of conformational space, generation of trajectories. researchgate.netlbl.gov
Quantum Mechanics (QM) Uses the principles of quantum mechanics to calculate electronic structure and properties.High-accuracy energy and structure calculations, interpretation of spectra. acs.org
QM/MM A hybrid method combining the accuracy of QM for a small region with the efficiency of MM for the larger system.Calculation of spectroscopic properties (Raman, ROA, ECD) from MD snapshots. researchgate.netrsc.org
Markov State Models (MSM) Statistical models that analyze MD trajectories to describe long-timescale dynamics.Analysis of conformational microstates and transition pathways. mpg.destanford.edu
Density Functional Theory (DFT) A QM method that calculates the electronic structure of many-body systems.Used in QM/MM calculations and for high-accuracy structural and energetic analysis. researchgate.netosti.gov

First-Principles Interpretation of Spectroscopic Data for Tetraalanine

Development and Validation of Biomolecular Force Fields for Tetraalanine

The accurate computational modeling of peptides like tetraalanine is critically dependent on the quality of the underlying biomolecular force fields. These sets of parameters and equations approximate the potential energy of the system, governing the interactions between atoms and thus the resulting molecular conformations. The development and validation of force fields for tetraalanine involve systematically testing and refining these parameters against high-level quantum mechanical calculations or, more commonly, experimental data to ensure they can faithfully reproduce the peptide's structural and dynamic properties.

A significant challenge in force field development is accurately capturing the delicate balance of forces that determine the conformational preferences of flexible molecules like tetraalanine. Early and even contemporary force fields have shown deficiencies in simulating intrinsically disordered proteins and the folding equilibria of peptides. researchgate.net To address this, researchers have undertaken systematic benchmarks of various force fields against experimental data. For tetraalanine and other small peptides, nuclear magnetic resonance (NMR) observables, such as J-couplings ((³JHN-Hα)), have served as crucial benchmarks for validating force field performance. researchgate.net

Studies have quantitatively evaluated multiple force fields, including variants of AMBER (such as ff99sb-ildn-NMR) and CHARMM, against a large suite of NMR measurements for a set of peptides that includes tetraalanine. researchgate.net These comparisons help to reveal the strengths and weaknesses of different force fields in describing the backbone dihedral angle preferences that are fundamental to peptide structure. For instance, comparisons between the AMBER99SB and CHARMM27 force fields for tetraalanine in a vacuum have revealed significant differences in their resulting energy landscapes, highlighting how the choice of force field can dramatically influence simulation outcomes. researchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR), polarized Raman, and vibrational circular dichroism (VCD), provides another powerful avenue for force field validation. acs.org The amide I' band in these spectra is particularly sensitive to the peptide's secondary structure. By comparing simulated spectra derived from molecular dynamics (MD) trajectories with experimental results, researchers can assess a force field's ability to generate a realistic ensemble of conformations. acs.orgnih.gov For example, analysis of tetraalanine's conformation in water using these spectroscopic techniques, combined with excitonic coupling analysis, has shown a high propensity for the polyproline II (PPII) conformation. acs.org The ability of a force field to reproduce this preference is a key validation metric.

More recent developments include the application of machine learning to create next-generation force fields. The SO3LR machine learning force field, for example, has been tested on tetraalanine, with explorations of its free energy surface showing close alignment with results from ab initio (PBE+MBD) calculations. chemrxiv.org Such advancements aim to provide the accuracy of quantum mechanics at a computational cost that permits extensive simulations of biomolecular systems.

Interactive Table: Summary of Force Fields Validated for Tetraalanine

Force FieldValidation Method(s)Key Findings/Focus
AMBER (ff99sb, ff99sb-ildn-NMR) NMR J-couplings, Energy Landscape AnalysisUsed in systematic benchmarks to assess backbone dihedral angle preferences. researchgate.netresearchgate.net Showed significant differences in the energy landscape compared to CHARMM27 in vacuum. researchgate.net
CHARMM (C22/CMAP, C36, CHARMM27) 2D IR Spectroscopy, Energy Landscape AnalysisUsed to simulate penta-alanine with comparisons to tetraalanine data; C36 was found to be consistent with experimental findings of dominant ppII conformation. nih.gov Energy landscape for tetraalanine differed notably from AMBER99SB. researchgate.net
OPLS-AA Library-Based Monte Carlo (LBMC) simulationsEmployed in efficiency comparisons of sampling methods for tetraalanine using a Generalized Born/Surface Area (GBSA) solvent model. arxiv.org
SO3LR (Machine Learning FF) Free Energy Surface (FES) ExplorationFES results for tetraalanine closely align with ab initio (PBE+MBD) quantum mechanical results, showcasing the potential for high accuracy. chemrxiv.org

Advanced Sampling Methods and Energy Landscape Analysis for Tetraalanine

Standard molecular dynamics (MD) simulations can often become trapped in local energy minima, preventing a comprehensive exploration of a molecule's conformational space within accessible timescales. nih.gov For a flexible peptide like tetraalanine, which can adopt multiple conformations separated by energy barriers, advanced sampling methods are essential for constructing an accurate picture of its energy landscape. These techniques accelerate the exploration of this landscape to reveal the relative stabilities of different structures and the pathways for transitioning between them.

Replica Exchange Molecular Dynamics (REMD) is a widely used enhanced sampling technique. nih.gov In temperature-REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. cnjournals.com By periodically attempting to swap the coordinates between simulations at neighboring temperatures, conformations can overcome energy barriers at high temperatures and then be sampled at lower, more physically relevant temperatures. mdpi.comresearchgate.net This approach has been applied to tetraalanine to more effectively sample its conformational space and converge thermodynamic properties like internal energy and heat capacity. cnjournals.comresearchgate.net An alternative, Hamiltonian-REMD, modifies parts of the system's energy function (Hamiltonian) in different replicas to enhance sampling, which can be more efficient than T-REMD for large systems in explicit solvent. arxiv.orgtum.de

Metadynamics is another powerful method for exploring free energy surfaces (FES). r-project.org It accelerates sampling by adding a history-dependent bias potential along a few selected collective variables (CVs)—parameters that describe the system's slow degrees of freedom, such as dihedral angles or radius of gyration. uio.norsc.org This bias potential discourages the system from revisiting previously explored regions of the conformational space, forcing it to explore new states and cross energy barriers. r-project.org Metadynamics has been applied to tetraalanine to map its free energy landscape, for instance, by biasing dihedral angles to reveal the relative stability of conformers like the polyproline II (PPII) helix. ustc.edu.cnresearchgate.net

Other novel approaches have also been used. Library-Based Monte Carlo (LBMC) is an efficient method that utilizes pre-calculated statistical libraries of molecular fragment configurations and energies. arxiv.org A study comparing LBMC to standard Langevin Dynamics for sampling the equilibrium distributions of tetraalanine found it to be a significantly more efficient method. arxiv.org

Interactive Table: Advanced Sampling and Energy Landscape Findings for Tetraalanine

MethodKey Objective & DetailsMajor Findings for Tetraalanine
Replica Exchange MD (REMD) Enhance conformational sampling by running parallel simulations at different temperatures to overcome energy barriers. nih.govcnjournals.comUsed to converge thermodynamic properties like internal energy and heat capacity. researchgate.net Enables more thorough exploration of the conformational space than standard MD. cnjournals.com
Metadynamics Explore the free energy surface (FES) by adding a history-dependent bias potential along specific collective variables (CVs), such as dihedral angles. r-project.orgustc.edu.cnApplied to map the FES and investigate conformational transitions. researchgate.net Helps in identifying stable conformational states and the barriers between them. ustc.edu.cn
Library-Based Monte Carlo (LBMC) Increase sampling efficiency by using pre-calculated libraries of residue-based fragment configurations and energies (based on the OPLS-AA force field). arxiv.orgDemonstrated to be significantly more efficient at equilibrium sampling of tetraalanine compared to standard Langevin Dynamics. arxiv.org
Energy Landscape Analysis Characterize the potential energy surface, identifying local minima (stable states) and the pathways connecting them. Often uses data from enhanced sampling simulations. researchgate.netRevealed significant global differences between energy landscapes generated with AMBER99SB and CHARMM27 force fields, showing a lack of correlation for persistent minima. researchgate.net

Self Assembly and Aggregation Phenomena of Tetraalanine

Mechanisms and Driving Forces of Tetraalanine Self-Assembly

The spontaneous organization of individual tetraalanine molecules into larger assemblies is governed by a delicate interplay of non-covalent interactions. These forces dictate the folding of the peptide and its subsequent association with other peptides.

The self-assembly of peptides like tetraalanine is significantly influenced by hydrophobic interactions and hydrogen bonding. researchgate.netuu.nlrsc.org The alkyl side chains of the alanine (B10760859) residues are hydrophobic, meaning they tend to avoid contact with water. nih.gov In an aqueous environment, these hydrophobic groups drive the peptide molecules to cluster together, minimizing their exposure to water and thus providing a thermodynamic driving force for assembly. nih.govpnas.org

Simultaneously, hydrogen bonds form between the amide groups of the peptide backbone. uu.nl These interactions, where a hydrogen atom is shared between a donor and an acceptor, are crucial for stabilizing the resulting structures. uu.nlnih.gov Experimental and computational studies have shown that hydrogen bonds can form directly between peptide backbones or be mediated by single water molecules, contributing to the stability of the assembled state. uu.nl The interplay between hydrophobic packing and the formation of a stable hydrogen-bonding network is a key determinant of the self-assembly process. researchgate.netuu.nl

The formation of tetraalanine oligomers, which are small clusters of a few peptide molecules, is the initial step in the aggregation process. Molecular dynamics (MD) simulations are a powerful tool for studying these early events. researchgate.netmdpi.com These simulations reveal that intermolecular interactions, such as van der Waals forces between the nonpolar side chains and electrostatic interactions, play a significant role. uu.nlnih.gov

The process of oligomerization involves the loss of some of the more mobile water molecules that were hydrating the individual peptide monomers. nih.gov This desolvation allows for the formation of new intermolecular bonds within the oligomer. nih.gov The energies of these newly formed intermolecular interactions, along with the bonds of the secondary structures that develop during polymerization, fall within a specific range, indicating the strength of the forces holding the oligomer together. nih.gov Studies on various peptides show that small clusters containing two to four molecules often form first, which can then grow or merge into larger aggregates. nih.gov

Hydrophobic Interactions and Hydrogen Bonding in Tetraalanine Self-Assembly

Tetraalanine as a Model for Peptide Aggregation Studies

Due to its propensity to form structures relevant to larger, more complex biological systems, tetraalanine is an invaluable model for studying peptide aggregation. researchgate.net Its aggregation behavior provides insights into the formation of both ordered fibrils and disordered amorphous aggregates.

Under certain conditions, tetraalanine can self-assemble into amyloid-like fibrils, which are highly ordered, β-sheet-rich structures. researchgate.net The kinetics of this fibril formation can be monitored using various techniques. mdpi.complos.org The process often exhibits concentration-dependent kinetics, which is characteristic of a nucleated aggregation pathway where the formation of an initial nucleus is the rate-limiting step. plos.org

Kinetic studies of similar alanine-based peptides have shown that the process can sometimes lack a distinct nucleation phase, directly proceeding to β-sheet aggregation. researchgate.net The aggregation process can be complex, involving multiple stages from the initial formation of small aggregates to the growth of mature fibrils and eventually large fibril networks or bundles. mdpi.complos.org

In addition to forming ordered fibrils, peptides can also form amorphous aggregates, which are disordered clusters that lack a specific higher-order structure. nih.gov Molecular dynamics simulations have been used to study the clustering of tetra-peptides and have shown that the results align with experimental data on amino acid solubility and hydrophobicity. nih.gov For tetra-alanine, these calculations demonstrated a dependency on concentration for cluster formation. nih.gov

These studies indicate that for hydrophobic amino acids like alanine, clustering is predominantly driven by van der Waals interactions and to a lesser extent by main-chain hydrogen bonds, as they lack repulsive electrostatic interactions. nih.gov The formation of these amorphous aggregates is a general phenomenon observed in supersaturated solutions of many amino acids and peptides and is considered a potential intermediate step in crystal nucleation. chemrxiv.org

Fibril Formation and Aggregation Kinetics of Tetraalanine

Influence of Tetraalanine Sequence and Environment on Self-Assembly Topology

The final structure, or topology, of the self-assembled tetraalanine aggregates is highly sensitive to both its amino acid sequence and the surrounding environment. While tetraalanine itself has a fixed sequence, studies on related peptides demonstrate how sequence modifications can dramatically alter self-assembly. For instance, the introduction of different amino acids can shift the balance of interactions, favoring different structures. nih.govfrontiersin.org

The environment also plays a critical role. Factors such as pH, temperature, and solvent composition can influence the protonation state of the peptide, the strength of hydrophobic interactions, and the stability of hydrogen bonds. researchgate.net For example, changes in pH can alter the charge of the terminal groups, affecting electrostatic interactions and potentially triggering or reversing aggregation. researchgate.net The topology of the resulting aggregates, whether they are fibrils, amorphous clusters, or other nanostructures, is therefore a direct consequence of the complex interplay between the intrinsic properties of the tetraalanine peptide and the external conditions. rsc.org

Interactions of Tetraalanine with Other Biomolecules and Materials

Tetraalanine Interactions with DNA and Other Nucleic Acid Analogs in Designed Systems

The direct interaction of the simple peptide tetraalanine with DNA is not a widely documented phenomenon in scientific literature. However, the constituent amino acid, alanine (B10760859), has been incorporated into synthetic DNA analogs known as Peptide Nucleic Acids (PNAs) to study and modulate their binding characteristics. PNAs are designed molecules where the natural sugar-phosphate backbone of DNA is replaced by a pseudopeptide backbone, such as one made of repeating N-(2-aminoethyl)glycine units. nih.govatdbio.comrsc.orgcaister.com This modification results in an uncharged backbone, which eliminates electrostatic repulsion and often leads to stronger binding between the PNA and a complementary DNA or RNA strand compared to natural duplexes. nih.gov

Research into modifying the PNA backbone has explored the substitution of the standard glycine (B1666218) unit with chiral amino acids like alanine. These studies provide specific insights into how alanine residues influence the binding affinity of these nucleic acid analogs.

Detailed Research Findings:

Influence of Alanine Chirality: In one study, both D- and L-alanine enantiomers were used to replace glycine in a PNA sequence. The thermal stability of the resulting PNA-DNA duplexes was then measured. It was found that the incorporation of L-alanine led to a decrease in the stability of the PNA-DNA hybrid. nih.gov In contrast, PNAs containing D-alanine formed duplexes with complementary DNA that had a thermal stability similar to the original, unmodified PNA. nih.gov This demonstrates that the stereochemistry of the alanine integrated into the backbone is a critical factor in the stability of the resulting nucleic acid complex.

Screening of Derivative Libraries: In a different context, a compound described as a "tetraalanine (free acid) tetraurea" was included as part of a large synthetic combinatorial library screened for inhibition of DNA binding to transcription factors. researchgate.netnih.gov While active compounds were identified from the library, this work focused on a high-throughput screening strategy for diverse molecules rather than a specific investigation of tetraalanine's intrinsic DNA-binding properties. nih.gov The tetraalanine component was part of a more complex scaffold designed for screening purposes. researchgate.netnih.gov

The table below summarizes the key findings regarding the use of alanine in designed nucleic acid analog systems.

Table 1: Effects of Alanine Incorporation in Peptide Nucleic Acid (PNA) Analogs

PNA Modification Effect on PNA-DNA Duplex Stability Reference
Incorporation of L-Alanine Reduced thermal stability nih.gov

Adsorption and Desorption Kinetics of Tetraalanine in Mesoporous Materials

The physical interactions of tetraalanine with synthetic materials have been investigated to understand molecular dynamics at solvent-surface interfaces. A notable study focused on the adsorption and desorption kinetics of tetraalanine dissolved in an aqueous solution within the pores of MCM-41, a mesoporous silica (B1680970) material. This research utilized deuterium (B1214612) magic-angle spinning (MAS) NMR spectroscopy as a powerful tool to probe the motional characteristics of the peptide.

Detailed Research Findings:

Methodology: In the study, tetraalanine was specifically deuterated (labeled with deuterium) at its methyl groups. An aqueous solution of this labeled tetraalanine was then inserted into the nano-scale channels of the MCM-41 material. nih.gov The ²H MAS NMR spectrum was measured as a function of both temperature and the fraction of filling of the pores. nih.gov

Kinetic Analysis: By analyzing the ²H MAS sideband line shapes, researchers were able to quantitatively determine the rates of adsorption and desorption of the tetraalanine molecules at the silica surface. nih.gov The study successfully extracted the activation energies associated with the desorption process, providing fundamental data on the energy barrier that molecules must overcome to leave the surface and re-enter the solution phase within the pores. nih.gov This work demonstrated the utility of NMR spectroscopy for deriving detailed kinetic parameters of biomolecules interacting with nanoporous materials.

The experimental setup and key findings are summarized in the interactive table below.

Table 2: Study of Tetraalanine Adsorption/Desorption Kinetics

Parameter Description
Molecule Studied Deuterium-labeled Tetraalanine
Material Used MCM-41 (Mesoporous Silica)
Primary Technique ²H Magic-Angle Spinning (MAS) NMR Spectroscopy
Parameters Measured Adsorption Rates, Desorption Rates, Activation Energies of Desorption

| Key Insight | The study successfully quantified the kinetic parameters governing the exchange of tetraalanine molecules between the adsorbed state on the MCM-41 surface and the dissolved state in the aqueous phase within the pores. nih.gov |

Tetraalanine as a Scaffold or Motif in Peptide Engineering for Supramolecular Assemblies

In the field of peptide engineering and materials science, short peptide sequences can be used as fundamental building blocks or motifs to create larger, self-assembling systems. These supramolecular assemblies can form a variety of nanostructures, such as nanofibers, micelles, or hydrogels. While tetraalanine itself is not known for complex biological activity, its simple, repeating structure makes it a useful component for controlling the architecture of engineered biomaterials.

Detailed Research Findings:

Modulating Peptide Amphiphile Assembly: In one research effort, scientists engineered peptide amphiphiles (PAs)—molecules with a hydrophobic tail and a hydrophilic peptide head—designed to self-assemble into nanofibers. To understand the role of different parts of the molecule, a variant was created where a tetra-cysteine region was replaced with a tetra-alanine repeat. pnas.org This substitution was performed specifically to determine the effect of the thiol groups (in cysteine) on the self-assembly process, using the tetra-alanine sequence as a structurally similar but chemically less reactive substitute. pnas.org

Controlling Micelle Morphology: Another study demonstrated the significant impact a tetra-alanine motif can have on the final structure of a self-assembled peptide. When a tetra-alanine sequence was introduced as a linker into a modified p53 peptide, it fundamentally changed the resulting nanostructure. nih.gov The original peptide assembly formed α-helix-rich nanoribbons, but the inclusion of the tetra-alanine linker transformed the assembly into β-sheet-rich, core-shell worm-like micelles. nih.gov This shows that a simple tetra-alanine motif can act as a structural switch, directing the self-assembly pathway toward a completely different morphology.

These examples highlight tetraalanine's role as a non-bioactive but structurally important scaffold or spacer in the rational design of self-assembling peptide-based materials.

Table 3: Examples of Tetraalanine as a Motif in Peptide Engineering

Engineered System Role of Tetraalanine Motif Resulting Supramolecular Structure Reference
Peptide Amphiphile (PA) Replacement for a tetra-cysteine block Nanofibers pnas.org

Theoretical Frameworks and Analytical Methodologies in Tetraalanine Research

Excitonic Coupling Models for Amide Vibrational Modes in Tetraalanine

Excitonic coupling models are pivotal in understanding the vibrational spectra of peptides like tetraalanine. These models treat the individual amide I modes (primarily C=O stretching) of the peptide backbone as coupled oscillators. The interaction between these oscillators, known as excitonic coupling, leads to delocalized excited states, the energies and intensities of which are sensitive to the peptide's conformation. pnas.orgspringernature.com

The theoretical basis for this model lies in constructing a Hamiltonian matrix where the diagonal elements represent the frequencies of the uncoupled amide I modes, and the off-diagonal elements represent the coupling constants between them. pnas.orgresearchgate.net This coupling is influenced by both through-space (transition dipole coupling) and through-bond interactions. acs.org Diagonalization of this Hamiltonian yields the frequencies and properties of the resulting excitonic states. aip.org

In the context of tetraalanine, a three-oscillator model is often employed to describe the mixing between the three amide I modes. acs.org The coupling between nearest-neighbor and second-nearest-neighbor peptide groups is considered to accurately analyze the amide I' band profile in various spectroscopic techniques like polarized visible Raman, Fourier transform-IR (FT-IR), and vibrational circular dichroism (VCD). nih.govacs.org The strength of this excitonic coupling and the relative orientation of the peptide groups can be inferred from the intensity ratios and frequency differences in the amide I bands across these spectra. researchgate.net This information, when combined with ab initio calculations, allows for the determination of the dihedral angles (φ, ψ) between the peptide groups. researchgate.net

Research has shown that for tetraalanine, the coupling between the amide I vibrations of adjacent peptide groups is positive. nih.gov This positive coupling, along with an angle greater than 90 degrees between the transition dipoles of the coupled vibrations, results in a characteristic negative noncoincidence effect observed in the polarized Raman spectra. nih.gov The magnitude of the off-diagonal vibrational coupling constants is dependent on the backbone dihedral angles. acs.org For instance, the coupling constants for peptides in an αR-helical conformation have been estimated, providing a basis for interpreting the spectra of different tetraalanine conformers. aip.org

Ramachandran Plot Analysis and Conformational Propensities of Alanine (B10760859) Residues in Tetraalanine

Ramachandran plot analysis is a fundamental tool for visualizing the sterically allowed regions for the backbone dihedral angles (φ and ψ) of amino acid residues in a peptide. For tetraalanine, this analysis, complemented by various spectroscopic and computational methods, reveals distinct conformational propensities for its alanine residues.

Studies combining polarized Raman, FT-IR, and VCD spectroscopy have determined the dihedral angles for the two central alanine residues of cationic tetraalanine in aqueous solution. nih.govacs.org The analysis yielded (φ, ψ) values of approximately (-70°, 155°) and (-80°, 145°). nih.govacs.org These coordinates fall squarely within the polyproline II (PPII) helix region of the Ramachandran plot. nih.govacs.org This suggests that at room temperature, tetraalanine predominantly adopts a PPII-like conformation. nih.govacs.org

Further investigations using 1H NMR of zwitterionic tetraalanine in a lyotropic liquid crystal system also concluded that the internal peptide residues adopt a PPII helix conformation. researchgate.nettandfonline.com In these studies, the geometry of the two inner residues was fixed to that of a PPII helix, with dihedral angles around (φ₂, ψ₂) = (-57.6°, 145.0°) and (φ₃, ψ₃) = (-68.8°, 138.4°), to facilitate the analysis of the external residues. tandfonline.com

While the PPII conformation is dominant, other regions of the Ramachandran plot are also sampled. Langevin dynamics simulations have shown that tetraalanine can exist in multiple macrostates, with conformations distributed in the α-helical, β-sheet, and PPII regions. nih.gov For the second pair of dihedral angles, macrostate 2 is found in the α-helical region, while macrostates 1 and 3 are predominantly in the β and PPII regions. nih.gov This indicates a degree of conformational flexibility, although the PPII structure remains a major contributor. The polyproline II propensity of alanine has been observed to be higher in tetraalanine than in trialanine. acs.orgnih.gov

Residue PairDihedral Angles (φ, ψ)MethodConformationReference
Central(-70°, 155°) & (-80°, 145°)Polarized Raman, FT-IR, VCDPolyproline II (PPII) nih.govacs.org
Internal(-57.6°, 145.0°) & (-68.8°, 138.4°)1H NMRPolyproline II (PPII) tandfonline.com
Secondα-helical regionLangevin Dynamics Simulationα-helix nih.gov
Secondβ and PPII regionsLangevin Dynamics Simulationβ-sheet & PPII nih.gov

Statistical Analysis of Conformational Distributions in Tetraalanine Systems

Statistical analysis of experimental and computational data provides a quantitative understanding of the conformational landscape of tetraalanine in solution. Rather than a single rigid structure, tetraalanine exists as an ensemble of interconverting conformations, with specific populations for each state.

A significant body of research indicates that the polyproline II (PPII) conformation is the most populated state for tetraalanine in aqueous solution. acs.orgnih.govresearchgate.net Reanalysis of vibrational spectroscopy data combined with 3J(CαHNH) coupling constants suggests that the conformational blend is dominated by PPII, with smaller contributions from β-strand and right-handed helical structures. acs.orgnih.gov The propensity for the PPII conformation is notably higher in tetraalanine compared to trialanine. acs.orgnih.gov Some studies propose that alanine residues exhibit PPII fractions of 0.60 or greater. acs.org

UV resonance Raman (UVRR) spectroscopy studies have identified at least three primary conformations for tetraalanine: a PPII-like structure, a 2.5₁ helix-like conformation, and Type II turns. nih.govpitt.edu The relative population distribution was found to be approximately 39% for the PPII-helix-like structure, 52% for the 2.5₁ helix, and 8.5% for the Type II turn. pitt.edu These findings highlight the coexistence of multiple well-defined structures.

Molecular dynamics (MD) simulations further support the view of a heterogeneous conformational ensemble. One study, using a 1-μs Langevin dynamics simulation, identified three major macrostates that account for about 93.5% of the conformations in the trajectory. nih.gov While PPII is a major component, significant populations of α-helical and β-sheet-like structures were also observed. nih.gov Another MD simulation spanning 11 nanoseconds also confirmed the predominance of the PPII conformation. nih.govrsc.org It's important to note that different force fields used in MD simulations can yield varying population distributions. For instance, the C36 force field predicted a dominant PPII conformation, consistent with experimental findings, while other force fields like C22/CMAP and Drude-2013 predicted significant populations of α+, β, and β structures, respectively. nih.gov

ConformationPopulation (%)MethodReference
Polyproline II (PPII)>60Vibrational Spectroscopy & NMR acs.org
PPII-like39UV Resonance Raman pitt.edu
2.5₁ helix-like52UV Resonance Raman pitt.edu
Type II turn8.5UV Resonance Raman pitt.edu
PPII~70Vibrational & ECD Spectroscopy researchgate.net
β-strand~20Vibrational & ECD Spectroscopy researchgate.net
β-turn~26Excitonic Coupling Model Simulation pnas.org
β-strand~23Excitonic Coupling Model Simulation pnas.org
PPII~50Excitonic Coupling Model Simulation pnas.org

Computational and Mathematical Methods for Deconvoluting Spectroscopic Data from Tetraalanine

The spectroscopic signatures of tetraalanine, particularly in the amide I region, are often complex due to the overlap of bands from different conformers and the effects of excitonic coupling. Computational and mathematical methods are therefore essential for deconvoluting these spectra to extract detailed structural information.

A primary approach involves simulating the amide I' band profile using an excitonic coupling model. acs.orgnih.govresearchgate.net This method calculates the spectra for a mixture of different conformations (e.g., PPII, β-strand, and right-handed helix) and then determines the combination that best reproduces the experimental FT-IR, Raman, and VCD spectra. acs.orgnih.govresearchgate.net This often involves a self-consistent spectral analysis to obtain the intensities, frequencies, and half-widths of the individual amide I bands. researchgate.net The analysis can be further constrained by incorporating experimental data from NMR, such as ³J(CαHNH) coupling constants, which provide information on the dihedral angle φ. pnas.org

For more complex spectra like two-dimensional infrared (2D IR), a vibrational exciton (B1674681) model combined with a sum-over-states approach is used for fitting. escholarship.org This allows for the extraction of structural parameters like coupling constants and the angles between transition dipoles. escholarship.org Isotopic labeling, where specific peptide bonds are substituted with ¹³C=O or ¹³C=¹⁸O, is a powerful strategy used in conjunction with 2D IR spectroscopy. nih.govescholarship.org This technique shifts the frequencies of individual amide I modes, effectively uncoupling them from their neighbors and simplifying the spectra, which aids in the determination of coupling constants between specific pairs of amide bonds. nih.gov

Time-domain computational methods are also employed to calculate IR and polarized Raman spectra. nih.gov These methods can explicitly include the effects of diagonal frequency modulations (fluctuations of individual peptide group frequencies), off-diagonal vibrational couplings, and the structural dynamics of the peptide. nih.gov This approach has been successful in reproducing the large negative noncoincidence effect observed in the spectra of tetraalanine, which is a hallmark of its conformational dynamics. nih.gov

Computational Approaches for Vibrational Spectra Prediction and Interpretation of Tetraalanine

Computational methods, particularly those based on quantum mechanics (QM), are indispensable for predicting and interpreting the vibrational spectra of tetraalanine. These approaches provide a direct link between the peptide's structure and its spectral features.

Density Functional Theory (DFT) is a widely used method for calculating the vibrational frequencies and intensities of tetraalanine. mdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as cc-pVDZ, can provide harmonic spectra that, despite some discrepancies with experimental values, offer valuable insights into the nature of vibrational modes. mdpi.comcore.ac.uk To improve the accuracy of these predictions and account for the influence of the solvent, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are frequently employed. nih.govrsc.orgresearchgate.net In this approach, the peptide itself is treated with a high level of QM theory, while the surrounding solvent molecules are modeled using a more computationally efficient MM force field. nih.govrsc.orgresearchgate.net

Molecular dynamics (MD) simulations are often used as a starting point for these spectral calculations. nih.govrsc.orgresearchgate.net MD simulations generate a large number of snapshots of the peptide's structure as it fluctuates over time in solution. nih.govrsc.orgresearchgate.net QM/MM calculations are then performed on a representative set of these snapshots, and the resulting spectra are averaged to produce a final spectrum that reflects the conformational ensemble. nih.govrsc.orgresearchgate.net This combined MD + QM/MM approach has been shown to yield good agreement between observed and simulated Raman and Raman Optical Activity (ROA) spectra for tetraalanine. nih.govrsc.orgresearchgate.net

Furthermore, ab initio calculations have been used to create maps of how amide I vibrational coupling constants and local mode frequencies depend on the Ramachandran angles (φ, ψ). aip.org These maps are crucial for interpreting experimental data within the framework of excitonic coupling models. By comparing experimentally derived coupling constants to these theoretical maps, researchers can deduce the likely dihedral angles of the peptide backbone. researchgate.net The Perturbed Matrix Method (PMM) is another hybrid QM/classical MD approach that has been successfully applied to compute the infrared spectra of amide-containing side chains and could be extended to the backbone amide I modes of tetraalanine. researchgate.net

Tetraalanine As a Model System for Protein Biophysical Phenomena

Modeling Unfolded Protein States and Residual Structure with Tetraalanine

Tetraalanine serves as a crucial model system for investigating the conformational landscape of unfolded and denatured protein states. Contrary to the classical random coil model, which posits that unfolded polypeptides sample a wide range of conformations with no distinct structural preferences, studies on tetraalanine reveal the existence of significant residual structure. nih.govnih.gov In aqueous solutions, tetraalanine predominantly adopts a poly(L-proline) II (PPII) helical conformation. researchgate.netnih.gov This left-handed helical structure is considered a major conformation in the unfolded states of many proteins and in intrinsically disordered proteins. researchgate.net

Spectroscopic investigations combining polarized Raman, Fourier-transform infrared (FT-IR), and vibrational circular dichroism (VCD) have provided detailed insights into the dihedral angles of tetraalanine's central residues. nih.gov These studies have determined the dihedral angles to be approximately (φ, ψ) = (-70°, 155°) and (-80°, 145°), which are very close to the canonical Ramachandran coordinates of a PPII helix. nih.gov The predominance of the PPII conformation is further supported by molecular dynamics (MD) simulations and Raman optical activity (ROA) spectroscopy. researchgate.net Notably, tetraalanine shows a higher propensity for the PPII conformation compared to the shorter trialanine, suggesting that even short peptide chains can exhibit significant conformational preferences. nih.govacs.org The stability of this PPII structure in tetraalanine is thought to arise from favorable interactions between the peptide backbone and the surrounding water molecules. nih.gov

The following table summarizes the key dihedral angles determined for cationic tetraalanine in an aqueous solution, highlighting its PPII conformation.

Residue PairDihedral Angle (φ)Dihedral Angle (ψ)
Central (Residue 2-3)-70°155°
Central (Residue 3-4)-80°145°
Data sourced from spectroscopic analysis of cationic tetraalanine in aqueous solution. nih.gov

Investigation of Protein Folding Initiation and Propagation Using Tetraalanine Models

Due to its defined conformational preferences, tetraalanine is also a valuable model for studying the initial events of protein folding, known as nucleation. tandfonline.comnih.gov The nucleation-growth model of protein folding suggests that folding begins with the formation of a stable structural nucleus, from which the rest of the protein's structure propagates. nih.gov Polyalanine peptides, including tetraalanine, are used to explore the initiation of α-helical structures, a common secondary motif in proteins. tandfonline.comresearchgate.net

Molecular dynamics simulations on end-protected tetraalanine peptides have been employed to investigate the factors influencing the nucleation of α-helical conformations. tandfonline.comnih.gov These studies have examined how factors like peptide chain length and the stereochemistry of the N-terminal residue affect the sampling of α-helical folds. tandfonline.comresearchgate.net The findings suggest that electrostatic interactions within the peptide backbone play a more decisive role in the initiation of α-helix folding than the conformational entropy of the main chain. tandfonline.com By understanding the principles of helix nucleation in a simple system like tetraalanine, researchers can gain insights into the complex process of protein folding in larger, more intricate proteins. tandfonline.comresearchgate.net

Insights into Intrinsically Disordered Proteins (IDPs) and Denatured States from Tetraalanine Studies

Intrinsically disordered proteins (IDPs) are a class of proteins that lack a stable, well-defined three-dimensional structure under physiological conditions, yet they perform essential biological functions. nih.govmdpi.com The study of tetraalanine provides significant insights into the nature of IDPs and the denatured states of proteins. The observation that tetraalanine has a strong preference for the PPII conformation, rather than being a random coil, supports the growing body of evidence that unfolded and disordered proteins possess significant local structural preferences. nih.govresearchgate.net

The PPII conformation is recognized as a key structural element in many IDPs and unfolded proteins. researchgate.netnih.gov The extended nature of the PPII helix allows the peptide backbone to maximize its interaction with the aqueous solvent, which is a defining characteristic of many disordered regions. researchgate.net By serving as a model for this prevalent conformation, tetraalanine helps to characterize the structural ensembles of IDPs. researchgate.netacs.org Understanding the conformational biases of short peptides like tetraalanine is crucial for developing more accurate models of the denatured state ensemble, moving beyond the simplistic random coil model to one that incorporates sequence-specific residual structures. nih.govnih.gov

Charge Transfer Transitions in Peptide Electronic Excited States of Tetraalanine

Detailed spectroscopic studies of tetraalanine have revealed specific electronic transitions that provide further insight into its structure and properties. nih.govpitt.edunih.gov UV resonance Raman (UVRR) spectroscopy has been particularly instrumental in identifying charge transfer transitions in tetraalanine in aqueous solution. acs.orgnih.gov

A notable charge transfer electronic transition in tetraalanine occurs at approximately 202 nm. acs.orgnih.gov This transition involves the transfer of an electron from a nonbonding orbital of the terminal carboxylate group (COO-) to the π* orbital of the adjacent peptide bond. pitt.edunih.gov This assignment is supported by Raman depolarization ratio measurements. nih.gov Additionally, a second electronic transition has been identified in tetraalanine at around 206 nm, although its precise origin is still under investigation. nih.govpitt.edu These charge transfer phenomena are important for understanding the electronic structure of the peptide backbone and how it is influenced by its terminal groups. acs.org

The following table summarizes the observed electronic transitions in tetraalanine.

Transition WavelengthProposed Assignment
~202 nmCharge transfer from terminal COO- to adjacent peptide π* orbital. acs.orgnih.gov
~206 nmAdditional electronic transition; origin under investigation. nih.govpitt.edu
Data obtained from UV resonance Raman spectroscopy of tetraalanine in aqueous solution.

Peptide Fragmentation Mechanisms and Mass Spectrometry Applications for Tetraalanine

Mass spectrometry is a powerful analytical technique used to determine the mass and sequence of peptides. The fragmentation of protonated tetraalanine in the gas phase has been studied to understand the fundamental mechanisms of peptide dissociation. nih.govacs.org In collision-activated dissociation (CAD) mass spectrometry experiments, protonated tetraalanine ions are energized, causing them to break at the peptide bonds. nih.gov

A common fragmentation pathway for peptides is the b/y-ion series, where cleavage of the amide bond results in a charged fragment containing the N-terminus (a b-ion) or the C-terminus (a y-ion). Studies on oligoalanines, including tetraalanine, have provided strong evidence for the formation of b-ions through a pathway that results in a proton-bound complex of an oxazolone (B7731731) and a smaller peptide or amino acid. nih.gov The fragmentation patterns are influenced by the length of the peptide chain. nih.gov

Resonance electron capture (REC) mass spectrometry offers an alternative fragmentation method. researchgate.net In low-energy REC of tetraalanine, the resulting mass spectra are characterized by intense z-type ions, which are formed by cleavage of the N-Cα bond within the peptide backbone. researchgate.net The study of these fragmentation patterns in a simple, well-defined peptide like tetraalanine is crucial for improving the algorithms used for peptide identification in proteomics research. osu.edu

The following table lists some of the key fragment ion types observed in the mass spectrometry of tetraalanine.

Ion TypeDescription
b-ionsN-terminal fragments formed by cleavage of the amide bond. nih.gov
y-ionsC-terminal fragments formed by cleavage of the amide bond.
z-ionsC-terminal fragments formed by cleavage of the N-Cα bond, prominent in REC-MS. researchgate.net
Based on findings from various mass spectrometry studies of tetraalanine.

Future Research Directions and Emerging Methodologies in Tetraalanine Studies

Advanced Computational Approaches for Enhanced Sampling and Simulation Accuracy of Tetraalanine

Conventional Molecular Dynamics (MD) simulations often struggle to adequately sample the vast conformational space of peptides, as many significant biological events happen on timescales beyond what "brute force" simulations can reach. iit.it To overcome these limitations, a variety of enhanced sampling techniques are being developed and applied to tetraalanine and similar peptides. These methods aim to accelerate the exploration of the energy landscape to ensure a statistically significant sampling of important conformations. iit.it

Methods that modify the potential energy surface to lower the energy barriers between conformations have become prominent. acs.org These include techniques like accelerated MD (aMD), replica exchange with solute tempering (REST), and the accelerated adaptive integration method (AcclAIM). acs.org Another powerful approach is Replica Exchange Molecular Dynamics (REMD), where multiple simulations (replicas) are run in parallel at different temperatures, allowing for the crossing of energy barriers in the higher-temperature simulations that would be inaccessible at physiological temperatures. nih.gov Variants such as Hamiltonian Replica Exchange (H-REMD) and multiplexed-REMD (M-REMD) offer further improvements in sampling efficiency. nih.gov

For tetraalanine specifically, computational studies have employed methods like library-based Monte Carlo (LBMC), which has been shown to be significantly faster than traditional Langevin Dynamics (LD) for both simple and more complex solvent models like the Generalized Born Surface Area (GBSA). arxiv.org The combination of MD simulations with quantum mechanical/molecular mechanical (QM/MM) calculations has also proven crucial. rsc.org In this hybrid approach, a small, critical part of the system (like the peptide backbone) is treated with high-level quantum mechanics, while the surrounding environment (like the solvent) is treated with more computationally efficient molecular mechanics. This allows for accurate calculations of spectroscopic properties. rsc.orgresearchgate.net For instance, 11-nanosecond MD simulations of tetraalanine have been used to generate snapshots for subsequent QM/MM calculations to compute Raman and Raman Optical Activity (ROA) spectra, yielding excellent agreement with experimental data. rsc.org

Future directions point towards the further development and integration of these methods. For example, the Accelerated Adaptive Integration Method (AcclAIM) can be combined with conformational Monte Carlo sampling (AIM/MC) to improve the sampling of different molecular conformations, which is critical for converging free energy calculations. acs.org The goal is to achieve a more complete and accurate picture of the peptide's energy landscape and dynamics in solution.

Table 1: Enhanced Sampling Techniques in Molecular Dynamics

Technique Description Application in Peptide Studies
Accelerated MD (aMD) Modifies the potential energy surface to reduce energy barriers, allowing for broader conformational sampling. acs.org Used to explore the conformational landscape of peptides and proteins more efficiently than conventional MD. acs.org
Replica Exchange MD (REMD) Runs multiple parallel simulations at different temperatures, with exchanges between them to overcome energy barriers. nih.govnumberanalytics.com Widely used for protein and peptide folding studies to enhance conformational sampling. nih.govnumberanalytics.com
QM/MM A hybrid method treating a key region with quantum mechanics and the rest of the system with molecular mechanics. rsc.orgresearchgate.net Applied to tetraalanine to accurately compute Raman and ROA spectra based on MD snapshots. rsc.orgresearchgate.net
Library-Based Monte Carlo (LBMC) Uses a pre-computed library of residue conformations to accelerate sampling. arxiv.org Shown to be over 100 times faster than Langevin Dynamics for simulating tetraalanine. arxiv.org

| Metadynamics | Adds a history-dependent bias potential to discourage the system from revisiting previously explored conformations. numberanalytics.com | Used to study protein-ligand binding and protein folding by calculating free energy surfaces. numberanalytics.com |

Application of Machine Learning and Artificial Intelligence in Tetraalanine Structure Prediction and Engineering

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of structural biology, offering powerful new tools for predicting and designing protein and peptide structures. arxiv.orgthevarsity.ca These data-driven approaches can learn from the vast repository of known protein structures to identify patterns and make predictions with remarkable accuracy. missouri.eduresearchoutreach.org

For peptides like tetraalanine, ML models are being integrated into the pipeline of structure prediction. researchoutreach.org Supervised learning methods, including hidden Markov models, neural networks, and support vector machines, are widely used for predicting 1D structural features (like secondary structure) and 2D spatial relationships (like contact maps) from the amino acid sequence. missouri.edu Deep learning models, particularly those using Transformer architectures, have shown exceptional promise. arxiv.org The attention mechanism within Transformer models is adept at capturing long-range interactions between residues in a sequence, which is crucial for accurate structure prediction. arxiv.org

In the context of tetraalanine studies, ML can be applied to analyze complex spectroscopic data. For instance, a support-vector machine (SVM) method has been used to build diagnostic algorithms from Raman spectra. researchgate.net This suggests a future where ML algorithms could be trained to recognize specific conformational signatures of tetraalanine and other oligoalanines from their spectral fingerprints, providing a rapid and automated analysis tool. The integration of ML with dynamic programming is also creating more accurate sequence alignment models, which are fundamental for template-based modeling of peptide structures. researchoutreach.org

Development of Novel Spectroscopic Techniques for Higher Resolution and Specificity in Tetraalanine Characterization

Spectroscopic methods are invaluable for probing the conformations of peptides in solution. springernature.com For tetraalanine, a combination of techniques including Fourier-transform infrared (FT-IR), vibrational circular dichroism (VCD), and polarized Raman spectroscopy has been instrumental in determining its structure. acs.org Future research will focus on developing and applying novel spectroscopic techniques to gain even higher resolution and specificity.

Raman Optical Activity (ROA) has emerged as a particularly powerful tool. researchgate.net ROA measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized light, making it highly sensitive to molecular conformation. rsc.orgresearchgate.net Studies on tetraalanine have used ROA to identify the polyproline II (PPII) helix as a major conformation in aqueous solution. rsc.org The ROA band near 1320 cm⁻¹ serves as a marker for the PPII conformation. rsc.orgresearchgate.net Detailed analysis, supported by QM/MM calculations, has shown this band consists of three components: a lower frequency component (~1310 cm⁻¹) from the internal peptide bond and higher frequency components (~1320–1335 cm⁻¹) from the terminal peptide groups. rsc.orgresearchgate.net This provides a detailed, residue-specific view of the peptide's structure.

Two-dimensional infrared (2D IR) spectroscopy is another advanced technique being applied to oligoalanines. nih.gov While the 2D IR spectra of unlabeled penta-alanine provided limited structural information due to broad, overlapping peaks, the use of isotope labeling (e.g., ¹³C=¹⁸O) dramatically improved spectral resolution. nih.gov This isotope-editing approach allows for the separation of signals from different amide groups along the peptide backbone, enabling the study of residue-specific conformations and couplings between them. nih.gov

Future developments will likely involve the enhancement of these techniques and their combination with other methods. Surface-enhanced ROA is one such promising area. researchgate.net Vibrational sum frequency generation (SFG) spectroscopy, which is intrinsically surface-selective, offers a powerful way to study peptides at interfaces, such as on a membrane surface. nih.gov Furthermore, the continued improvement of computational methods to simulate spectra is crucial. The ability to accurately predict VCD, ROA, and 2D IR spectra for different conformations allows for a more robust interpretation of experimental data, creating a powerful synergy between theory and experiment. researchgate.netacs.org

Table 2: Advanced Spectroscopic Techniques for Tetraalanine Analysis

Technique Principle Information Gained about Tetraalanine
Raman Optical Activity (ROA) Measures the difference in Raman scattering of right- vs. left-circularly polarized light. researchgate.net Highly sensitive to chirality and conformation; used to identify the PPII helical structure as dominant in aqueous solution. rsc.org
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light. acs.org Provides information on the conformation of the two central amino acid residues. acs.org
Two-Dimensional Infrared (2D IR) An infrared analogue of 2D NMR, it reveals couplings between vibrational modes. nih.gov With isotope labeling, it allows for residue-specific structural analysis and the study of interactions between different parts of the peptide backbone. nih.gov

| UV Resonance Raman | Uses UV laser excitation to selectively enhance Raman signals of specific electronic transitions. researchgate.net | Probes the conformations and electronic excited states of the peptide. researchgate.net |

Design of Functional Tetraalanine-Based Materials and Bio-Inspired Systems

The self-assembling properties of peptides like tetraalanine make them attractive building blocks for the design of novel functional materials and bio-inspired systems. researchgate.net Researchers are increasingly looking to biological systems for inspiration to create advanced materials with unique properties such as biocompatibility, self-healing, and stimuli-responsiveness. researchgate.netbohrium.com

Tetraalanine units have been incorporated into synthetic polymers to create materials with tailored properties. In one example, a polyacrylamide polymer was synthesized containing pendant hydroxyl groups for adhesion and self-assembling tetraalanine units to provide bulk cohesion. nih.gov This design was inspired by the adhesive proteins of barnacles. By modifying the end of the tetraalanine unit to enhance self-assembly, the polymer solution could be transformed into a gel, demonstrating its potential as a bio-inspired adhesive. nih.gov

Hybrid elastomer-hydrogel systems are another promising area. bohrium.com A polyacrylamide containing tetraalanine units, along with other functional groups, was synthesized as a mimic of barnacle underwater adhesive proteins, highlighting the role of oligoalanines in creating advanced biomaterials for applications like soft tissue engineering. bohrium.com The ability of oligopeptides to self-assemble into well-defined structures, such as β-sheet nanofibrils, can be harnessed to provide mechanical reinforcement in elastomers. researchgate.net By controlling the length and sequence of the oligopeptide, the self-assembly process can be directed to form either small aggregates or extended nanofibrils, allowing for the tailoring of the material's thermomechanical properties. researchgate.net

Future research in this area will focus on creating more sophisticated tetraalanine-based materials. This includes the development of "smart" materials that respond to specific environmental cues (e.g., pH, temperature, light) and the design of peptide-polymer hybrids for biomedical applications, such as drug delivery systems and scaffolds for tissue engineering. researchgate.netbohrium.com The predictable self-assembly of tetraalanine and its derivatives provides a powerful platform for bottom-up fabrication of complex, functional nanostructures.

Investigating Nearest Neighbor and Long-Range Interactions in Tetraalanine and Oligoalanines

Understanding the interactions between amino acid residues is fundamental to predicting peptide and protein structure. The traditional view that a residue's conformational preference is independent of its neighbors (the isolated pair hypothesis) has been challenged by numerous studies on oligoalanines. researchgate.netnih.gov Research is now focused on quantifying the influence of nearest-neighbor interactions (NNIs) and long-range interactions on the conformational landscape.

Studies on tetra- and pentapeptides have used a combination of experimental data and Ising-type models to quantitatively determine the coupling between adjacent residues. nih.gov These investigations have revealed that NNIs can either stabilize or destabilize pairs of polyproline II (pPII) and β-strand conformations, depending on the specific amino acid pair. nih.govnih.gov For example, sterically demanding neighbors like valine can reduce the pPII propensity of alanine (B10760859), leading to a stabilization of the β-strand conformation. nih.gov These interactions lead to a redistribution of conformational populations and a reduction in the conformational entropy of the unfolded state. researchgate.netnih.gov

Computational simulations have been crucial in dissecting these interactions. Monte Carlo simulations using hard sphere models have explored the sterically available conformational space, showing that clashes between nearest neighbors can restrict the available conformations, particularly in helical regions. nih.govmdpi.com This restriction of conformational space with increasing chain length can reduce the entropy of the unfolded state and facilitate folding into specific structures like an α-helix. nih.gov Furthermore, electrostatic interactions play a significant role; the solvation of a residue and its electrostatic interactions with its neighbors are dependent on the conformations of both residues. mdpi.com

Future research will aim to build a more comprehensive model of these interactions. This involves studying a wider range of amino acid sequences to develop a complete set of nearest-neighbor interaction parameters. researchgate.netnih.gov It also requires accounting for the influence of the solvent more accurately, as water plays a critical role in mediating these interactions by shielding electrostatic forces. mdpi.com The ultimate goal is to move beyond the isolated pair hypothesis and develop predictive models for peptide and protein folding that explicitly incorporate the context-dependent nature of amino acid conformational preferences. aip.orgacs.org

Q & A

Q. What structural features of tetraalanine influence its physicochemical properties, and how can these be experimentally characterized?

Tetraalanine exists in linear and cyclic forms, with the cyclic form exhibiting constrained conformational flexibility due to intramolecular hydrogen bonding. Key structural factors include peptide bond geometry (cis/trans isomerization) and solvent accessibility. Experimental characterization involves nuclear magnetic resonance (NMR) for backbone conformation analysis, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy for hydrogen bonding patterns . Solubility challenges in polar solvents (e.g., water) can be assessed via dynamic light scattering (DLS) or solubility assays in dimethyl sulfoxide (DMSO)/water mixtures .

Q. What spectroscopic techniques are most effective for characterizing tetraalanine's structure and purity?

High-resolution NMR (¹H/¹³C) identifies backbone conformation and side-chain interactions, while matrix-assisted laser desorption/ionization (MALDI-TOF) MS confirms molecular weight. Reverse-phase HPLC with UV detection quantifies purity, and circular dichroism (CD) spectroscopy evaluates secondary structure in solution. For crystalline samples, X-ray diffraction provides atomic-resolution structural data .

Q. What solvent systems are compatible with tetraalanine given its solubility limitations?

Tetraalanine exhibits poor solubility in aqueous and nonpolar solvents. Mixed solvent systems (e.g., DMSO/water, DMF/chloroform) or ionic liquids can enhance solubility. Sonication or heating (≤60°C) may temporarily improve dispersion, though aggregation risks persist. Solubility parameters (Hansen solubility parameters) should guide solvent selection .

Q. What are the essential controls required when replicating tetraalanine synthesis protocols?

Include (1) positive controls (e.g., commercially available linear tetraalanine), (2) negative controls (omitting coupling reagents), and (3) purity checks via HPLC or TLC. Monitor reaction progress with Kaiser tests for free amine groups and characterize intermediates via FT-IR to confirm amide bond formation .

Advanced Research Questions

Q. What methodological challenges arise in synthesizing cyclic tetraalanine, and how can researchers optimize cyclization efficiency?

Cyclization suffers from low yields (≤5%) due to the unfavorable cis conformation required for macrocycle closure. Strategies include:

  • High-dilution conditions to minimize oligomerization.
  • Solid-phase synthesis using Wang resin to anchor linear precursors and facilitate ring closure.
  • Alternative routes such as bisaminal formation with glyoxal and tetraalaninol, though this approach has limited success . Computational modeling (e.g., molecular mechanics) can predict feasible cyclization pathways by analyzing transition-state energies .

Q. How can computational models (e.g., molecular dynamics or energy landscape analysis) elucidate tetraalanine's conformational stability?

Energy landscape analysis using minimum spanning forests (MSF) identifies persistent conformational minima and transition barriers. Molecular dynamics (MD) simulations with implicit solvent models (e.g., GBSA) reveal dominant hydrogen-bonding networks and solvent-accessibility patterns. These models correlate with experimental NMR data to validate predicted conformers .

Q. How should researchers address contradictions in reported synthesis yields or purity levels of tetraalanine derivatives?

Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and document deviations using a design-of-experiments (DoE) framework. Cross-validate purity metrics via orthogonal methods (e.g., HPLC coupled with evaporative light scattering detection). Report detailed synthetic protocols, including purification steps (e.g., size-exclusion chromatography) to enhance reproducibility .

Q. What alternative synthetic pathways exist for tetraalanine when traditional peptide coupling fails?

Hybrid approaches combine fast peptide coupling (e.g., HATU/DIPEA) with backbone flexibility enhancers, such as replacing amide bonds with amine linkages. Enzymatic synthesis using peptidyl transferases or engineered proteases offers stereochemical control but requires optimization of enzyme-substrate compatibility .

Q. How can researchers design experiments to study tetraalanine's biological activity while accounting for its poor solubility?

Use pro-drug strategies (e.g., esterification of carboxyl groups) or solubilizing agents (e.g., cyclodextrins). For in vitro assays, employ cell-penetrating peptide (CPP) tags or nanocarriers (liposomes) to enhance cellular uptake. Quantify bioactivity via fluorescence-based assays (e.g., Förster resonance energy transfer) to minimize solubility-related interference .

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